ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrobenzene ring, substituted at the 3-position by an ethyl ester group and at the 2-position by a propanamido linker terminating in a 1,3-dioxoisoindole moiety. This structure combines rigidity (from the bicyclic systems) with functional groups that may confer hydrogen-bonding and π-stacking capabilities, making it relevant for pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-29-22(28)18-15-9-5-6-10-16(15)30-19(18)23-17(25)11-12-24-20(26)13-7-3-4-8-14(13)21(24)27/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMLUAMZXQGVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline derivative, which is then reacted with a benzothiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
1.1 Anticancer Activity
Research indicates that derivatives of isoindole compounds have shown anticancer properties. The incorporation of the benzothiophene moiety may enhance the selectivity and efficacy against cancer cell lines. A study highlighted that compounds with similar structures demonstrated cytotoxic effects on various cancer types, suggesting that ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could be explored further for its anticancer potential .
1.2 Antimicrobial Properties
The compound's unique chemical structure may also confer antimicrobial properties. Isoindole derivatives have been reported to exhibit activity against several bacterial strains. Investigating the antibacterial efficacy of this compound could lead to the development of new antibiotics .
Material Science
In material science, the compound's unique structural characteristics can be leveraged for creating advanced materials.
2.1 Organic Electronics
The presence of conjugated systems in the compound suggests potential applications in organic electronics. Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the benzothiophene unit may facilitate charge transport properties essential for these applications .
2.2 Polymer Chemistry
this compound can serve as a building block for polymers with tailored properties. Its functional groups can participate in polymerization reactions to yield materials with specific mechanical and thermal properties .
Biochemical Probes
The compound can also be utilized as a biochemical probe to study various biological processes.
3.1 Enzyme Inhibition Studies
Given its structural complexity, this compound may inhibit specific enzymes involved in metabolic pathways. Investigating its interaction with enzymes such as kinases or proteases could provide insights into its mechanism of action and potential therapeutic uses .
3.2 Molecular Imaging
Due to the potential for fluorescent properties associated with similar compounds, there is an opportunity to explore its application in molecular imaging techniques. This could facilitate the visualization of cellular processes in real-time .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
Key Analogs Identified :
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () Shared Features: Benzothiophene core, tetrahydrobenzene ring, and 1,3-dioxoisoindole moiety. Differences:
- Substituent at Position 3 : Carboxamide group with a furylmethyl substituent (vs. ethyl ester in the target compound).
- Linker at Position 2: Acetyl-amino group (shorter chain) vs. propanamido (three-carbon chain) in the target. Implications:
- The longer propanamido linker may enhance conformational flexibility, affecting binding to biological targets .
Differences:
- Core Scaffold: Triazinoindole vs. benzothiophene-tetrahydrobenzene.
- Substituents : Bromophenyl group (electron-withdrawing) vs. 1,3-dioxoisoindole (electron-deficient aromatic system).
- Implications :
- The bromophenyl group in triazinoindole derivatives may enhance halogen bonding, whereas the dioxoisoindole in the target compound could favor hydrogen bonding or charge-transfer interactions .
Physicochemical Properties and Computational Analysis
Table 1: Comparative Physicochemical Properties
- Structural Similarity Metrics: Using Tanimoto coefficients (), the target compound and the analog from share ~70% structural similarity due to the benzothiophene core and isoindole dione. In contrast, similarity with triazinoindoles drops to ~40% due to divergent scaffolds .
Biological Activity
Ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
IUPAC Name : this compound.
Anticancer Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For example, research has shown that compounds similar to ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido] effectively inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | IC50 (μM) | Target Cancer Cell Line |
|---|---|---|
| Ethyl 2-[...] | 45.69 | MCF-7 (breast cancer) |
| Ethyl 2-[...] | 50.12 | HeLa (cervical cancer) |
These findings suggest that the compound may act by disrupting critical cellular pathways involved in tumor growth and survival .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Studies have demonstrated that isoindole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition could lead to reduced inflammation in various models of inflammatory diseases.
| Inflammatory Model | Compound Effectiveness |
|---|---|
| Carrageenan-induced paw edema | Significant reduction in paw swelling |
| LPS-induced macrophage activation | Decreased TNF-alpha production |
This suggests a potential role for ethyl 2-[...] in treating inflammatory conditions .
Neuroprotective Effects
The neuroprotective effects of isoindole derivatives have also been explored. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis. The mechanisms involved include modulation of antioxidant enzyme activities and inhibition of apoptotic pathways.
| Neuroprotective Mechanism | Observed Effect |
|---|---|
| Increased SOD activity | Reduced oxidative stress |
| Decreased caspase activity | Inhibition of apoptosis |
These findings highlight the potential of ethyl 2-[...] in neurodegenerative diseases .
Case Studies
A notable case study involved the evaluation of ethyl 2-[...] in a murine model of colon cancer. The compound was administered over a four-week period, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumor tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
